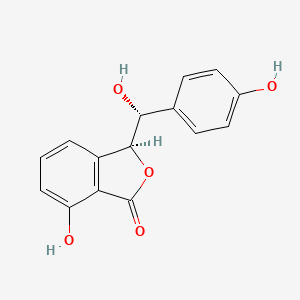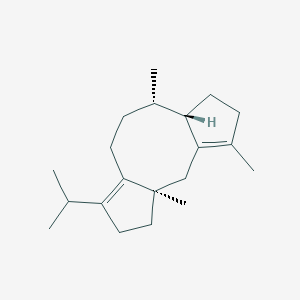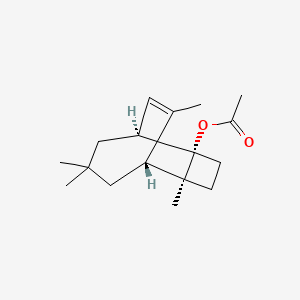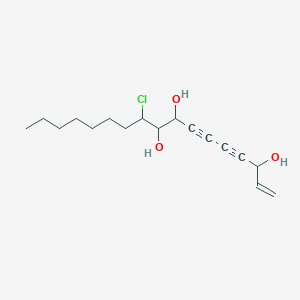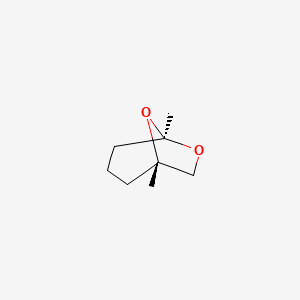
dimethyl-W84
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-W84 is a synthetic organic compound known for its role as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. It is primarily used in neuroscience research due to its ability to modulate receptor activity, making it a valuable tool for studying the nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl-W84 is synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthesis typically involves the following steps:
Formation of the Isoindoline Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form an isoindoline derivative.
Alkylation: The isoindoline derivative is then alkylated using a suitable alkylating agent to introduce the dimethyl groups.
Quaternization: The final step involves the quaternization of the nitrogen atoms to form the dibromide salt of this compound.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as the laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl-W84 primarily undergoes the following types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the molecule.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. Reaction conditions typically involve solvents like dimethyl sulfoxide or acetonitrile and may require heating to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve oxidation or reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation or reduction reactions can modify the functional groups on the molecule .
Applications De Recherche Scientifique
Dimethyl-W84 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the modulation of M2 muscarinic acetylcholine receptors, which play a crucial role in the nervous system.
Pharmacology: The compound is valuable for investigating the interactions between orthosteric and allosteric ligands at the muscarinic receptors.
Drug Development: this compound serves as a lead compound for developing new drugs targeting muscarinic receptors, potentially leading to treatments for neurological disorders.
Biochemistry: Researchers use this compound to explore the biochemical pathways and molecular mechanisms involving muscarinic receptors.
Mécanisme D'action
Dimethyl-W84 exerts its effects by binding to the allosteric site of the M2 muscarinic acetylcholine receptor. This binding modulates the receptor’s activity by altering the affinity and efficacy of orthosteric ligands. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that enhance or inhibit receptor signaling . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway, which is critical for various physiological processes .
Similar Compounds:
Hexamethonium: A ganglionic blocker that also interacts with muscarinic receptors but has a different mechanism of action.
Uniqueness of this compound: this compound is unique due to its high selectivity for the M2 muscarinic acetylcholine receptor and its ability to modulate receptor activity through allosteric interactions. This selectivity and mechanism of action make it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C34H48N4O4+2 |
|---|---|
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium |
InChI |
InChI=1S/C34H48N4O4/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3/q+2 |
Clé InChI |
HMXRJKOINNJHNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C |
Synonymes |
dimethyl-W 84 dimethyl-W84 N,N'-bis(3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl)-N,N,N',N'-tetramethyl-1,6-hexanediaminium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



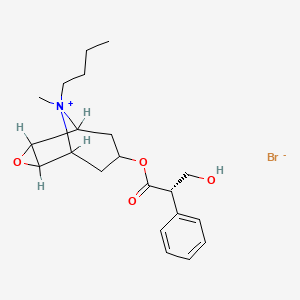
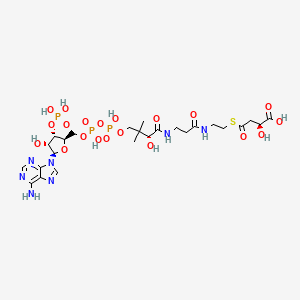
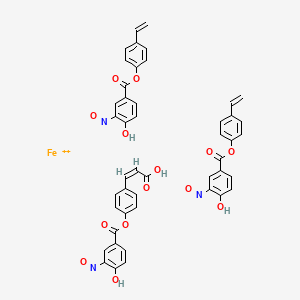


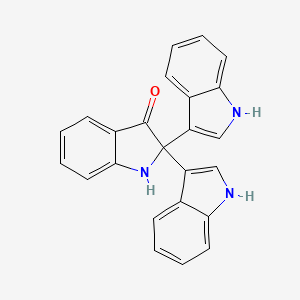
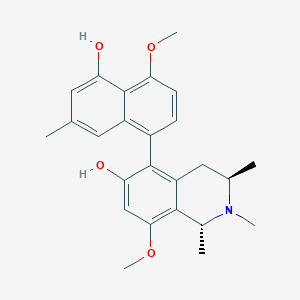
![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)

